molecular formula C10H22S3 B1507951 3-(Methylthio)-1,1-bis(propylthio)propane CAS No. 94696-48-7

3-(Methylthio)-1,1-bis(propylthio)propane

Cat. No.: B1507951
CAS No.: 94696-48-7
M. Wt: 238.5 g/mol
InChI Key: KKASSCRRPOEIKF-UHFFFAOYSA-N
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Description

3-(Methylthio)-1,1-bis(propylthio)propane is a useful research compound. Its molecular formula is C10H22S3 and its molecular weight is 238.5 g/mol. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of 3-(Methylthio)-1,1-bis(propylthio)propane typically involves the reaction of propylthiol with methylthio derivatives under controlled conditions.

  • Industrial Production Methods: : Industrially, the compound is produced by scaling up laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

  • Types of Reactions: : This compound undergoes various reactions such as oxidation, reduction, and substitution.

  • Common Reagents and Conditions: : It typically reacts with oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and undergoes substitution reactions with halides.

  • Major Products Formed: : The major products from these reactions include oxidized forms (sulfoxides, sulfones) and reduced forms (thiols, thioethers).

Scientific Research Applications: 3-(Methylthio)-1,1-bis(propylthio)propane is utilized in numerous research areas:

  • Chemistry: : It serves as a key intermediate in organic synthesis and catalysis.

  • Biology: : Its interaction with biomolecules aids in studying enzyme mechanisms and protein functions.

  • Medicine: : It has potential therapeutic applications due to its ability to interact with biological pathways.

  • Industry: : It's used in manufacturing pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action: The compound exerts its effects by targeting specific molecular pathways and structures:

  • Molecular Targets and Pathways: : It interacts with thiol groups in proteins, influencing enzyme activity and signal transduction pathways.

Comparison with Similar Compounds: When compared to similar organosulfur compounds, this compound stands out due to its distinctive properties:

  • Similar Compounds: : Examples include dimethyl disulfide and methyl propyl sulfide. Unlike these, this compound has a unique three-thio configuration, which imparts unique reactivity and applications.

Hope this covers the bases for your compound! Let me know if there's anything more specific you'd like to dive into.

Properties

IUPAC Name

3-methylsulfanyl-1,1-bis(propylsulfanyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22S3/c1-4-7-12-10(6-9-11-3)13-8-5-2/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKASSCRRPOEIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC(CCSC)SCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30723457
Record name 3-(Methylsulfanyl)-1,1-bis(propylsulfanyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94696-48-7
Record name 3-(Methylsulfanyl)-1,1-bis(propylsulfanyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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